7-Desmethyl-3-hydroxyagomelatine

Overview

Description

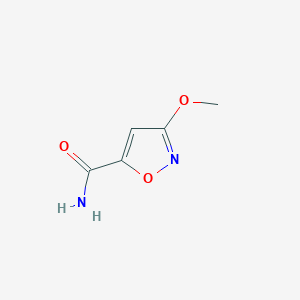

7-Desmethyl-3-hydroxyagomelatine is a 1-(aminoethyl)naphthalene derivative with potential binding affinity for melatonin receptors . It is a biochemical used for proteomics research .

Molecular Structure Analysis

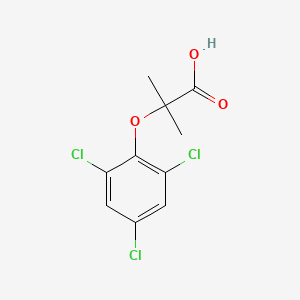

The molecular formula of this compound is C14H15NO3, and its molecular weight is 245.27 .Scientific Research Applications

Bioanalytical Method Development

A study by Li et al. (2015) developed and validated a LC-MS/MS method for determining agomelatine and its metabolites, including 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, in human plasma. This method is crucial for bioequivalence studies and pharmacokinetic analysis, providing a reliable technique for measuring these compounds in clinical research.

Pharmacokinetic Studies

Tang et al. (2015) applied a reference-scaled average bioequivalence approach to evaluate the bioequivalence of two agomelatine formulations. Their study, documented in Acta Pharmaceutica Sinica. B, investigated the pharmacokinetic properties of agomelatine and its metabolites, including 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, in Chinese healthy male subjects. This research is significant for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

Antidepressant Mechanism Exploration

Fuchs, Simón, and Schmelting (2006) explored the antidepressant mechanisms of agomelatine, noting its interaction with melatonin receptors and antagonism of 5-HT2c receptors. Detailed in International Clinical Psychopharmacology, their findings provide insights into the pharmacological actions of agomelatine and its metabolites like 7-desmethyl-3-hydroxyagomelatine.

Therapeutic Potential in Neurodegenerative Diseases

Su et al. (2022) discussed the potential role of agomelatine in treating memory disorders in neurodegenerative diseases. Their review in Neural Regeneration Research highlights the dual agonist and antagonist properties of agomelatine and its implications for cognitive functions, suggesting a possible application of its metabolites in this domain.

Mechanism of Action

Target of Action

7-Desmethyl-3-hydroxyagomelatine is a metabolite of Agomelatine . Its primary targets are the melatonergic receptors (MT1 and MT2) and the serotonergic receptor (5HT2C) . These receptors play crucial roles in the regulation of circadian rhythms and mood .

Mode of Action

This compound acts as an agonist at the melatonergic receptors (MT1 and MT2) and as an antagonist at the serotonergic receptor (5HT2C) . As an agonist, it binds to and activates the melatonergic receptors, while as an antagonist, it binds to the serotonergic receptor and blocks its activation .

Biochemical Pathways

Agomelatine’s action on melatonergic and serotonergic receptors can modulate the release of certain neurotransmitters, potentially affecting mood and sleep-wake cycles .

Pharmacokinetics

Research on agomelatine, the parent compound, suggests that it undergoes extensive first-pass hepatic metabolism . This could impact the bioavailability of this compound, although more research is needed to confirm this.

Result of Action

Given its action on melatonergic and serotonergic receptors, it may influence mood and sleep-wake cycles .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, liver disease might lead to significant alterations of Agomelatine pharmacokinetics, potentially increasing exposure . This could also apply to this compound, although more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

7-Desmethyl-3-hydroxyagomelatine interacts with melatonergic (MT1 and MT2) and serotonergic (5HT2C) receptors

Cellular Effects

As a metabolite of Agomelatine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of Agomelatine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUHSDLSKQLNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)

![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-yn-1-ol](/img/structure/B1646940.png)